molecular formula C11H14Br2O2 B1180617 2,2-Dibromo-1-adamantanecarboxylic acid

2,2-Dibromo-1-adamantanecarboxylic acid

Cat. No.: B1180617
M. Wt: 338.039
InChI Key: AKJXMFNLGPXPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dibromo-1-adamantanecarboxylic acid is a brominated derivative of adamantane carboxylic acid, featuring two bromine atoms at the 2-position of the adamantane backbone. Bromination likely enhances molecular weight, alters polarity, and modifies reactivity compared to non-halogenated derivatives, influencing its suitability in organic synthesis and pharmaceutical intermediates .

Properties

Molecular Formula

C11H14Br2O2

Molecular Weight

338.039

IUPAC Name

2,2-dibromoadamantane-1-carboxylic acid

InChI

InChI=1S/C11H14Br2O2/c12-11(13)8-2-6-1-7(3-8)5-10(11,4-6)9(14)15/h6-8H,1-5H2,(H,14,15)

InChI Key

AKJXMFNLGPXPOH-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3(Br)Br)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Adamantane Carboxylic Acid Derivatives

Structural and Physical Properties

Key differences in molecular structure and physical properties are summarized below:

Compound Molecular Formula Molecular Weight Melting Point Purity Appearance
1-Adamantanecarboxylic acid C₁₁H₁₆O₂ 180.24 172–176°C >95.0% (GC) White crystalline powder
1,3-Adamantanedicarboxylic acid C₁₂H₁₆O₄ 224.25 276–278°C ≥98% Off-white to pale yellow powder
2,2-Dibromo-1-adamantanecarboxylic acid* C₁₁H₁₄Br₂O₂ ~338.05 (estimated) Not reported Not available Presumed crystalline solid

*Note: Properties for 2,2-Dibromo-1-adamantanecarboxylic acid are inferred based on bromination effects. Bromine addition increases molecular weight significantly compared to non-brominated analogs. The higher melting point of 1,3-adamantanedicarboxylic acid reflects increased structural rigidity due to dual carboxyl groups .

Reactivity and Functional Group Influence

  • 1-Adamantanecarboxylic acid : The single carboxyl group facilitates reactions typical of carboxylic acids, such as esterification and amidation. It is widely used in synthesizing adamantane-based pharmaceuticals and polymers .
  • 1,3-Adamantanedicarboxylic acid : Dual carboxyl groups enable cross-linking in polymer chemistry and coordination with metal ions, making it valuable in materials science .
  • However, steric hindrance from bromine could reduce solubility in polar solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.